4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile
Overview
Description
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a nitrile group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzyl cyanide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid.
Reduction: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-aminobutanenitrile.
Substitution: Products depend on the nucleophile used, such as 4-(4-Methoxyphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile.
Scientific Research Applications
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
- 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
- 4-(4-Bromophenyl)-2-(4-nitrophenyl)-4-oxobutanenitrile
Uniqueness
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile is unique due to the combination of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUJEAVNSGVLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217873 | |
Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344281-57-8 | |
Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344281-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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